molecular formula C15H10ClNO3 B2795304 (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 32932-58-4

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B2795304
CAS No.: 32932-58-4
M. Wt: 287.7
InChI Key: MLZHPXBSCIXIDP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties. It features a furan ring substituted with a 4-chlorophenyl group and a cyanoacrylate moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the furan or chlorophenyl rings .

Scientific Research Applications

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is unique due to its combination of a furan ring, chlorophenyl group, and cyanoacrylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZHPXBSCIXIDP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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